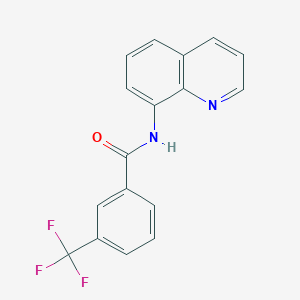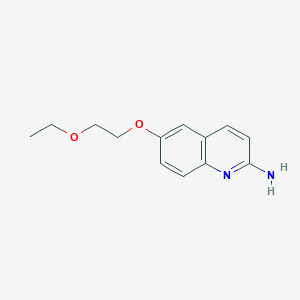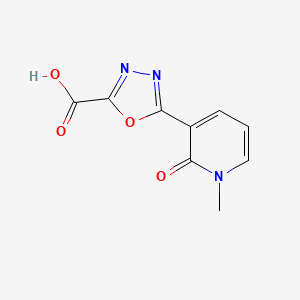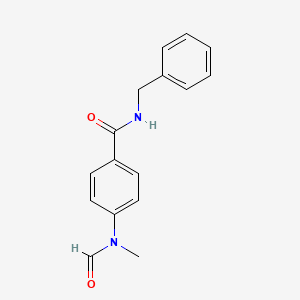![molecular formula C19H15N B14122799 4-Phenyl-5,6-dihydrobenzo[h]quinoline](/img/structure/B14122799.png)
4-Phenyl-5,6-dihydrobenzo[h]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Phenyl-5,6-dihydrobenzo[h]quinoline is a heterocyclic aromatic organic compound. It is part of the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound features a fused benzene and quinoline ring system with a phenyl group attached, making it a unique structure with potential for various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-5,6-dihydrobenzo[h]quinoline typically involves the reaction of chalcone with guanidine. This reaction proceeds under specific conditions to yield the desired quinoline derivative . The process can be optimized by adjusting the reaction temperature, solvent, and catalysts used to improve yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but with enhanced efficiency and scalability. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Análisis De Reacciones Químicas
Types of Reactions
4-Phenyl-5,6-dihydrobenzo[h]quinoline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using halogens or other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinolines.
Aplicaciones Científicas De Investigación
4-Phenyl-5,6-dihydrobenzo[h]quinoline has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in cancer treatment.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Phenyl-5,6-dihydrobenzo[h]quinoline involves its interaction with specific molecular targets. For instance, it has been shown to inhibit tubulin polymerization, which is crucial for cell division . This inhibition can trigger apoptosis in cancer cells, making it a potential anticancer agent. The compound’s affinity for estrogen receptors also suggests potential hormonal interactions.
Comparación Con Compuestos Similares
Similar Compounds
4-Phenylquinoline: Lacks the dihydrobenzo[h] ring, making it less complex.
5,6-Dihydrobenzo[h]quinoline: Lacks the phenyl group, altering its chemical properties.
Benzo[h]quinoline: Lacks both the phenyl group and the dihydro structure, making it a simpler molecule.
Uniqueness
4-Phenyl-5,6-dihydrobenzo[h]quinoline is unique due to its specific structure, which combines a phenyl group with a dihydrobenzo[h]quinoline core. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other quinoline derivatives.
Propiedades
Fórmula molecular |
C19H15N |
|---|---|
Peso molecular |
257.3 g/mol |
Nombre IUPAC |
4-phenyl-5,6-dihydrobenzo[h]quinoline |
InChI |
InChI=1S/C19H15N/c1-2-6-14(7-3-1)16-12-13-20-19-17-9-5-4-8-15(17)10-11-18(16)19/h1-9,12-13H,10-11H2 |
Clave InChI |
SRFIRVPDMOMRQM-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C=CN=C2C3=CC=CC=C31)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(4-Chlorophenyl)sulfanyl]naphthalene](/img/structure/B14122717.png)

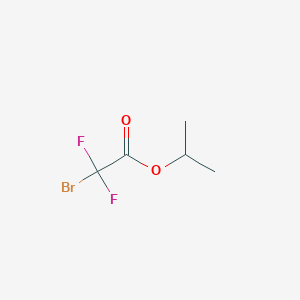
![cis-2-[2-Oxo-2-(4-trifluoromethylphenyl)-ethyl]cyclohexane-1-carboxylic acid](/img/structure/B14122748.png)
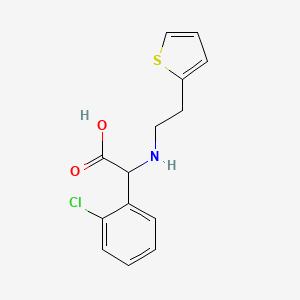
![10-([1,1'-Biphenyl]-4-yl)-10H-phenoxazine](/img/structure/B14122753.png)

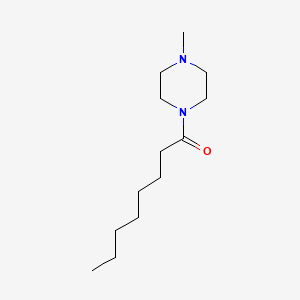
![Benzeneacetamide, 4-[(fluorosulfonyl)oxy]-](/img/structure/B14122776.png)

